N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide

Medicinal Chemistry Lead Optimization SAR Analysis

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide (CAS 1798523-86-0) is a synthetically-derived small molecule belonging to the 2,4,6-trisubstituted pyrimidine class. Its core scaffold features a propanamide substituent at the 5-position of a pyrimidine ring, which is further substituted with ethoxy and methyl groups.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 1798523-86-0
Cat. No. B2408670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide
CAS1798523-86-0
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCCC(=O)NC1=C(N=C(N=C1C)OCC)C
InChIInChI=1S/C11H17N3O2/c1-5-9(15)14-10-7(3)12-11(16-6-2)13-8(10)4/h5-6H2,1-4H3,(H,14,15)
InChIKeyXLQPXEYLQCFWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide (CAS 1798523-86-0): Chemical Identity and Computed Baseline Properties for Scientific Sourcing


N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide (CAS 1798523-86-0) is a synthetically-derived small molecule belonging to the 2,4,6-trisubstituted pyrimidine class [1]. Its core scaffold features a propanamide substituent at the 5-position of a pyrimidine ring, which is further substituted with ethoxy and methyl groups. Key computed molecular properties include a molecular weight of 223.27 g/mol, an XLogP3 of 1.3, and a topological polar surface area (TPSA) of 64.1 Ų [1]. This compound has been registered in databases as a potential epigenetic probe, with references linking it to lysine-specific histone demethylase 1 (LSD1/KDM1A) inhibition, although specific activity data is not publicly available in primary sources [2].

Why Generic Substitution Falls Short for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide


Within the 2-ethoxy-4,6-dimethylpyrimidine scaffold space, seemingly minor alterations to the 5-position substituent can drastically alter hydrogen-bonding capacity, lipophilicity, and target engagement profiles. Computed properties show that replacing the propanamide with an acetamide fragment reduces molecular weight from 223.27 to 209.24 g/mol and increases XLogP3, fundamentally changing the molecule's drug-likeness and permeability profile [1]. Furthermore, the specific ethoxy group at the 2-position is a critical determinant of steric and electronic character; analogs bearing a dimethylamino substituent instead of ethoxy exhibit different conformational behavior and metabolic stability [1]. Without direct experimental binding or functional data, users must recognize that even closely related compounds within the same chemotype cannot be assumed to be functionally interchangeable for LSD1-related assays or other biological screening cascades.

Quantitative Differentiation Evidence for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide


Molecular Weight Distinction from the 5-Acetamide Analog

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide possesses a molecular weight of 223.27 g/mol, which is approximately 14.03 Da higher than its closest direct analog, N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide (MW 209.24 g/mol). This difference represents exactly one methylene unit, stemming from the propanamide versus acetamide N-acyl chain [1]. This mass difference can be a critical parameter for analytical method development, LC-MS identification, and potential metabolic differentiation.

Medicinal Chemistry Lead Optimization SAR Analysis

Lipophilicity Comparison with the Unsubstituted Pyrimidine Core

The target compound exhibits a computed XLogP3 of 1.3 [1]. In contrast, the unsubstituted pyrimidine core has a much lower XLogP3 of approximately -0.4 [2]. This 1.7-log unit increase in lipophilicity reflects the significant contribution of the ethoxy, methyl, and propanamide substitutions. This property places the compound in an optimal range for oral bioavailability according to Lipinski's guidelines, while maintaining sufficient aqueous solubility.

Physicochemical Profiling Drug Design ADME Prediction

Hydrogen Bond Acceptor Count Distinction from the N-[2-(dimethylamino) Analog]

The target compound contains 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD), whereas N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide features only 3 HBA and 1 HBD [1]. The ethoxy oxygen provides an additional HBA, which may enable distinct hydrogen-bonding interactions with target proteins such as LSD1, potentially altering binding kinetics and selectivity profiles compared to the dimethylamino-substituted analog.

Molecular Recognition Binding Affinity Scaffold Optimization

Target Annotated Potential (LSD1 Inhibition) vs. Unannotated Analog

The Therapeutic Target Database (TTD) associates Pyrimidine derivative 18—synonymous with PMID27019002-Compound-40—as an inhibitor of Lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. While specific IC₅₀ data is not disclosed, many structurally related pyrimidine derivatives lacking this annotation have no publicly recorded biological activity. Published LSD1 inhibitor patent reviews reference this compound class as relevant to oncology research, specifically in the context of epigenetic modulation for cancer therapy [1].

Epigenetics Target Identification Drug Discovery

Recommended Application Scenarios for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide in Scientific Procurement


Epigenetic Drug Discovery: LSD1-Focused Screening Libraries

Given its database annotation as a potential LSD1 inhibitor, this compound is best utilized as a starting point for assembling focused screening libraries targeting histone demethylases. Procurement for this purpose should require confirmation of purity (>95%) and identity via NMR and LC-MS [1]. Users should design orthogonal biochemical assays (e.g., LSD1 demethylase activity assays) to validate any inhibitory activity and benchmark against known LSD1 inhibitors such as GSK-LSD1.

Structure-Activity Relationship (SAR) Studies on 5-Amide Pyrimidines

The distinct physicochemical properties of this compound—specifically its XLogP3 of 1.3, 4 HBA, and TPSA of 64.1 Ų—make it a suitable comparator for SAR studies exploring the impact of N-acyl chain length on bioactivity. Researchers can systematically vary the 5-position substituent (e.g., acetamide, butanamide, benzamide) and correlate property changes with cellular potency shifts.

Analytical Method Development for Pyrimidine-Based Compound Detection

The unique combination of a molecular weight of 223.27 g/mol and distinct chromatographic behavior (predicted by its XLogP3) makes this compound a useful reference standard for developing and validating HPLC or LC-MS/MS methods for detecting pyrimidine-based small molecules in biological matrices [1].

Quote Request

Request a Quote for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.